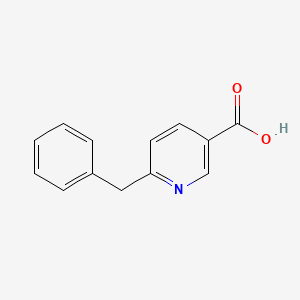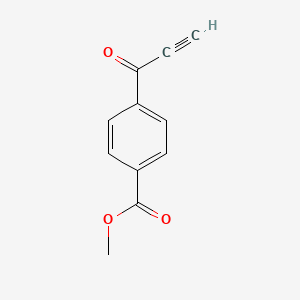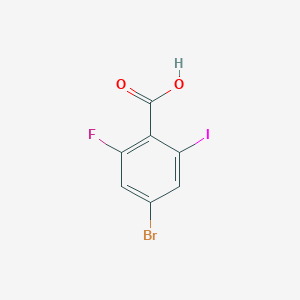
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester is a chemical compound with the molecular formula C5H7ClF2O2. This compound is an ester derivative of acetic acid, where the hydrogen atoms in the acetic acid molecule are replaced by fluorine and chlorine atoms. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2-difluoro-, 3-chloropropyl ester typically involves the esterification of 2,2-difluoroacetic acid with 3-chloropropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2-difluoroacetic acid and 3-chloropropanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the ester.
Hydrolysis: Acidic or basic conditions are used, with sulfuric acid or sodium hydroxide as catalysts.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include substituted esters and corresponding nucleophiles.
Hydrolysis: Products are 2,2-difluoroacetic acid and 3-chloropropanol.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Applications De Recherche Scientifique
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a substrate for esterases and other hydrolytic enzymes.
Medicine: Research into the compound’s potential as a prodrug for delivering active pharmaceutical ingredients is ongoing. Its ester bond can be hydrolyzed in vivo to release the active drug.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of acetic acid, 2,2-difluoro-, 3-chloropropyl ester involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester bond is susceptible to hydrolysis by esterases, leading to the release of 2,2-difluoroacetic acid and 3-chloropropanol.
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, altering the compound’s chemical properties and reactivity.
Oxidation and Reduction: The compound can undergo redox reactions, affecting its oxidation state and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 2,2-difluoro-, methyl ester: Similar in structure but with a methyl group instead of a 3-chloropropyl group.
Acetic acid, 2,2,2-trifluoro-, ethyl ester: Contains an additional fluorine atom and an ethyl group.
Acetic acid, 2-chloro-, 3-chloropropyl ester: Similar but lacks the fluorine atoms.
Uniqueness
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
1378832-20-2 |
|---|---|
Formule moléculaire |
C5H7ClF2O2 |
Poids moléculaire |
172.56 g/mol |
Nom IUPAC |
3-chloropropyl 2,2-difluoroacetate |
InChI |
InChI=1S/C5H7ClF2O2/c6-2-1-3-10-5(9)4(7)8/h4H,1-3H2 |
Clé InChI |
AGARSLQLPVWQTK-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)C(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
![6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B12081660.png)

![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide](/img/structure/B12081683.png)
![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12081690.png)


![7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12081715.png)






